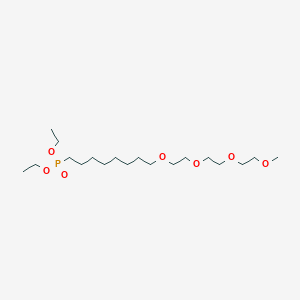
Éster etílico del ácido m-PEG4-(CH2)8-fosfónico
Descripción general
Descripción
m-PEG4-(CH2)8-phosphonic acid ethyl ester is a compound that belongs to the class of polyethylene glycol (PEG) linkers. It features a phosphonate group attached to a PEG chain, which enhances its water solubility properties . This compound is primarily used in research settings for its ability to link various molecules, making it a valuable tool in chemical and biological studies.
Aplicaciones Científicas De Investigación
m-PEG4-(CH2)8-phosphonic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a linker in the synthesis of complex molecules, facilitating the attachment of various functional groups.
Biology: The compound is employed in the modification of biomolecules, enhancing their solubility and stability.
Medicine: It is used in drug delivery systems to improve the bioavailability and efficacy of therapeutic agents.
Mecanismo De Acción
Target of Action
It is known that this compound is a peg linker with a phosphonate group attached . The phosphonate group can interact with various biological targets, depending on the specific application of the compound.
Mode of Action
m-PEG4-(CH2)8-phosphonic acid ethyl ester acts as a linker molecule. The phosphonate group can form strong bonds with metal ions, making it useful in a variety of biochemical applications . The hydrophilic PEG linker increases the water solubility properties of the compound , which can enhance the interaction with its targets and facilitate the delivery of other attached molecules.
Pharmacokinetics
The hydrophilic peg linker is known to increase the water solubility of the compound , which could potentially enhance its bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of m-PEG4-(CH2)8-phosphonic acid ethyl ester. For instance, the presence of metal ions could affect the binding of the phosphonate group . Additionally, the hydrophilic PEG linker could be influenced by the polarity and pH of the environment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of m-PEG4-(CH2)8-phosphonic acid ethyl ester typically involves the reaction of a PEG chain with a phosphonate group. The PEG chain is often synthesized via anionic polymerization of ethylene oxide using hydroxyl initiators such as water or ethylene glycol. The phosphonate group is then introduced through a series of chemical reactions that attach it to the PEG chain.
Industrial Production Methods
In industrial settings, the production of m-PEG4-(CH2)8-phosphonic acid ethyl ester follows similar synthetic routes but on a larger scale. The process involves stringent reaction conditions and purification steps to ensure high purity and yield. The compound is usually produced in reagent grade for research purposes .
Análisis De Reacciones Químicas
Types of Reactions
m-PEG4-(CH2)8-phosphonic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of the phosphonate group.
Reduction: Reduction reactions can modify the phosphonate group, potentially altering its reactivity.
Substitution: The compound can participate in substitution reactions where the phosphonate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphonate derivatives, while substitution reactions can produce a variety of functionalized PEG linkers.
Comparación Con Compuestos Similares
Similar Compounds
m-PEG4-(CH2)8-phosphonic acid: Similar to m-PEG4-(CH2)8-phosphonic acid ethyl ester but lacks the ethyl ester group.
m-PEG4-(CH2)8-phosphonic acid methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester group.
m-PEG4-(CH2)8-phosphonic acid propyl ester: Similar structure but with a propyl ester group.
Uniqueness
m-PEG4-(CH2)8-phosphonic acid ethyl ester is unique due to its specific combination of a PEG chain and a phosphonate group with an ethyl ester. This combination provides a balance of hydrophilicity and reactivity, making it particularly useful in applications requiring enhanced solubility and stability .
Propiedades
IUPAC Name |
1-diethoxyphosphoryl-8-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H41O7P/c1-4-25-27(20,26-5-2)19-11-9-7-6-8-10-12-22-15-16-24-18-17-23-14-13-21-3/h4-19H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNDORYGJXMHDBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCCCCCCCOCCOCCOCCOC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H41O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601165900 | |
| Record name | Phosphonic acid, P-9,12,15,18-tetraoxanonadec-1-yl-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601165900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2028281-89-0 | |
| Record name | Phosphonic acid, P-9,12,15,18-tetraoxanonadec-1-yl-, diethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2028281-89-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphonic acid, P-9,12,15,18-tetraoxanonadec-1-yl-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601165900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[2-chloro-7-[(1S)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[5-chloro-6-(pyrrolidine-1-carbonyl)pyridin-3-yl]urea](/img/structure/B609184.png)








